3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride
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Overview
Description
3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents. The compound’s structure features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of 1,2-amino alcohols with various reagents. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . This reaction is known for its mild conditions and high yields.
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often employs transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives that retain the core oxazolidinone structure .
Scientific Research Applications
3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of other oxazolidinone derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein synthesis.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is similar to other oxazolidinones, which are known to be effective against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-morpholinomethyl-2-oxazolidinone: This compound is a metabolite of furaltadone and has similar antibacterial properties.
Linezolid: A well-known oxazolidinone used as an antibacterial agent.
Tedizolid: Another oxazolidinone with potent antibacterial activity.
Uniqueness
3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and its effectiveness as an antibacterial agent make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C4H9ClN2O2 |
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Molecular Weight |
152.58 g/mol |
IUPAC Name |
3-amino-5-methyl-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O2.ClH/c1-3-2-6(5)4(7)8-3;/h3H,2,5H2,1H3;1H |
InChI Key |
LHCAUGYHUWPEMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)O1)N.Cl |
Origin of Product |
United States |
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